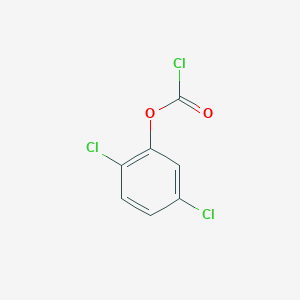

2,5-Dichlorophenyl chloroformate

説明

Comprehensive Overview of Chloroformate Reactivity and Reaction Mechanisms

The reactivity of chloroformates is comparable to that of acyl chlorides. wikipedia.org They readily react with nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction with amines yields carbamates, while reaction with alcohols produces carbonate esters, and with carboxylic acids, mixed anhydrides are formed. wikipedia.org These reactions typically necessitate the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The reaction mechanisms of chloroformates are a subject of detailed study. The hydrolysis of these compounds can proceed through different pathways. For many chloroformates, an addition-elimination mechanism is operative. cdnsciencepub.com However, structural changes, such as replacing oxygen with sulfur, can shift the mechanism towards a unimolecular (SN1) pathway. cdnsciencepub.com

For aryl chloroformates specifically, the phenoxy group plays a crucial role in moderating reactivity. Strong resonance electron donation from the phenoxy group stabilizes the initial state, leading to slower reaction rates compared to other acyl chlorides. rsc.orgrsc.org Kinetic studies on the methanolysis and aminolysis of phenyl chloroformates indicate that the transition state is highly associative with minimal bond-breaking, consistent with a concerted displacement mechanism. rsc.orgrsc.org The electronic nature of substituents on the aryl ring significantly influences the reaction rate, a phenomenon that can be quantified using Hammett plots. rsc.org

Foundational Role of Aryl Chloroformates as Key Intermediates in Complex Organic Synthesis

Aryl chloroformates are pivotal intermediates in the synthesis of a wide array of chemical products. Their utility spans the production of pharmaceuticals, pesticides, herbicides, polymers, and dyes. nih.govgoogle.comgoogle.com One of their most prominent roles is in the introduction of protecting groups for amines. For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, a cornerstone strategy in peptide synthesis. wikipedia.org

Beyond protecting group chemistry, aryl chloroformates are essential in creating larger, more complex molecules. They are used to manufacture polycarbonates, with specific bis-chloroformates derived from dihydroxyphenyl compounds serving as monomers for polymerization. google.commdpi.com For example, 2,2-bis-(4-hydroxyphenyl)-propane bis-chloroformate is a precursor in this field. google.com Furthermore, the reaction of aryl chloroformates with dimethylformamide can lead to the facile synthesis of α-chlorocresols. acs.org

In analytical chemistry, chloroformates, including aryl variants, function as derivatization agents. wikipedia.org They transform polar metabolites like amino acids and phenols into more volatile and less polar derivatives, enabling their analysis by gas chromatography/mass spectrometry. wikipedia.orgnih.gov

Research Trajectories and Academic Significance of 2,5-Dichlorophenyl Chloroformate

The academic significance of 2,5-Dichlorophenyl chloroformate stems from its position as a substituted aryl chloroformate. Research into compounds of this class often focuses on understanding how substituents on the aromatic ring affect reaction kinetics and mechanisms. The two chlorine atoms in the 2 and 5 positions of the phenyl ring are electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl chloroformate. mdpi.com This is supported by studies on other substituted phenyl chloroformates, such as p-nitrophenyl chloroformate, where the electron-withdrawing nitro group enhances reactivity. mdpi.com

The synthesis of 2,5-Dichlorophenyl chloroformate would logically proceed from its corresponding phenol (B47542), 2,5-Dichlorophenol (B122974). Synthetic routes to 2,5-Dichlorophenol have been described, including the hydrolysis of 2,5-dichloroaniline (B50420) in the presence of an inorganic acid under high temperature and pressure, or the reaction of 1,4-dichlorobenzene (B42874) with peracetic acid. chemicalbook.comgoogle.com

While specific, extensive research literature singling out 2,5-Dichlorophenyl chloroformate is not as broad as for more common reagents like phenyl or benzyl chloroformate, its role is understood within the broader context of structure-reactivity relationship studies of aryl chloroformates. rsc.orgmdpi.com Its derivatives and reactions are of interest in creating novel compounds where the dichlorophenyl moiety imparts specific properties, such as in the development of new pesticides or pharmaceuticals.

Structure

3D Structure

特性

IUPAC Name |

(2,5-dichlorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBVVKMRLNSDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160219-66-8 | |

| Record name | 2,5-dichlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorophenyl Chloroformate

Classical and Industrial Synthesis Routes to Chloroformates

The traditional and most widely used industrial methods for synthesizing chloroformates, including aryl chloroformates like 2,5-dichlorophenyl chloroformate, rely on the use of phosgene (B1210022) and its derivatives. These methods are valued for their efficiency and high yields.

The reaction of phenols with phosgene is a primary route for the production of aryl chloroformates. google.comjustia.com This process can be conducted either continuously or in batches. google.com For less reactive phenols, the synthesis may require elevated temperatures, often above 75°C. google.com An alternative approach involves converting the phenol (B47542) into an alkali metal phenoxide before reacting it with phosgene in an organic solvent. google.com

The reaction is typically carried out in the liquid phase, which can be a melt of the phenol itself or a solution in an inert solvent. justia.comgoogle.com Suitable solvents include aliphatic and aromatic hydrocarbons like pentane, hexane, cyclohexane, toluene, and xylene, as well as halogenated hydrocarbons such as chlorobenzene (B131634) and dichlorobenzene. justia.comgoogle.com The chloroformate product itself can also serve as the solvent. justia.comgoogle.com

Catalysts are often employed to facilitate the reaction. While tertiary amines can be used, other catalysts like cyclic ureas and organic phosphorus compounds have been developed to improve reaction rates and minimize side products. google.comgoogle.comresearchgate.net The reaction temperature typically ranges from 60°C to 180°C, with a preferred range of 100°C to 140°C. google.comgoogle.com The process is often carried out at or near atmospheric pressure. google.com

A typical laboratory synthesis of an aryl chloroformate, such as phenyl chloroformate, involves dissolving the corresponding phenol in a solvent like chloroform (B151607) and then introducing phosgene. chemicalbook.com A base, for instance N,N-dimethylaniline, is added dropwise while maintaining a cool temperature to absorb the hydrogen chloride generated during the reaction. chemicalbook.comwikipedia.org

Table 1: Typical Reaction Conditions for Phosgenation of Phenols

| Parameter | Condition | Reference |

| Reactants | Phenol, Phosgene | google.comjustia.com |

| Temperature | 60°C - 180°C | google.comgoogle.com |

| Pressure | Atmospheric | google.com |

| Phase | Liquid (melt or solution) | justia.comgoogle.com |

| Catalysts | Tertiary amines, Cyclic ureas | google.comresearchgate.net |

| Solvents | Toluene, Xylene, Chlorobenzene | justia.comgoogle.com |

Due to the hazardous nature of phosgene gas, solid and liquid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene have gained prominence as safer alternatives. google.comjustia.comkobe-u.ac.jp Triphosgene, a stable solid, can be used for the direct synthesis of alkyl and aryl chloroformates from their corresponding alcohols and phenols. google.comjustia.com

The reaction with triphosgene is generally carried out in the presence of a base and a catalyst in an organic solvent. google.comjustia.com Common bases include sodium carbonate and potassium carbonate, while dimethylformamide (DMF) can act as a catalyst. justia.com The reaction is often performed at low temperatures, such as 0°C, and can provide excellent yields of the desired chloroformate. google.comjustia.com For instance, the synthesis of phenyl chloroformate from phenol and triphosgene has been reported with a 66% yield. justia.com

The use of triphosgene offers a milder and more convenient method compared to gaseous phosgene, making it suitable for laboratory-scale synthesis and for the preparation of complex molecules. justia.comnih.gov The reaction can be performed with a slight excess of a base like pyridine (B92270) in a solvent such as benzene (B151609) at room temperature. nih.gov

Table 2: Example of Aryl Chloroformate Synthesis using Triphosgene

| Reactant | Moles/Grams | Reference |

| Phenol | 10 mmol (0.94 g) | justia.com |

| Triphosgene | 5.2 mmol (1.54 g) | justia.com |

| Sodium Carbonate | 10 mmol (1.02 g) | justia.com |

| Dimethylformamide (catalyst) | 0.35 mmol (0.2 g) | justia.com |

| Toluene (solvent) | 20 ml | justia.com |

| Yield | 66% | justia.com |

Emerging and Sustainable Synthetic Approaches for Chloroformate Production

In response to the safety and environmental concerns associated with phosgene, research has focused on developing greener and more sustainable methods for chloroformate synthesis.

A novel approach to chloroformate synthesis involves the photochemical oxidation of chloroform. researchgate.netorganic-chemistry.org This "photo-on-demand" method utilizes chloroform as both a reagent and a solvent, eliminating the need for phosgene gas or its oligomers. organic-chemistry.org The reaction is initiated by UV light from a low-pressure mercury lamp in the presence of oxygen. researchgate.netorganic-chemistry.org

This process allows for the in situ generation of phosgene, which then reacts with an alcohol or phenol present in the solution to form the corresponding chloroformate. kobe-u.ac.jpkobe-u.ac.jp The reaction can be performed at or below room temperature and has been shown to produce chloroformates in high yields. researchgate.netorganic-chemistry.org For example, 1-hexanol (B41254) was converted to its chloroformate with a 93% yield using this method. organic-chemistry.org This technique offers a safer, simpler, and more cost-effective alternative for both laboratory and industrial applications. organic-chemistry.org The generated chloroformates can then be used in one-pot syntheses to produce carbonates and carbamates by adding alcohols or amines. researchgate.netorganic-chemistry.orgacs.org

Efforts to move away from phosgene have led to the development of alternative reagents and catalytic systems. One such approach involves the use of dimethyl carbonate in the presence of a catalyst for the methoxycarbonylation of alcohols. acs.org

Another strategy focuses on improving the efficiency and safety of reactions that still utilize phosgene by developing more effective catalysts. For example, cyclic ureas like N,N'-dimethylpropyleneurea have been shown to be effective catalysts for the phosgenation of phenols, leading to high space-time yields without the use of phosphorus-containing catalysts. google.com The molar ratio of the cyclic urea (B33335) catalyst to the phenol is typically low, ranging from 0.001:1 to 0.2:1. google.com

Organic phosphorus compounds, such as triphenylphosphine (B44618) and triphenyl phosphite, have also been investigated as catalysts for the reaction between phenols and phosgene. google.comjustia.com These catalysts can lead to high yields of aryl chloroformates with low levels of impurities. google.comjustia.com

Furthermore, direct cross-coupling reactions between unactivated C(sp3)−H bonds and chloroformates have been achieved using nickel and photoredox catalysis, opening up new avenues for C-C bond formation. nih.gov

Preparation of the 2,5-Dichlorophenyl Moiety as a Synthetic Building Block

The synthesis of 2,5-Dichlorophenyl chloroformate requires the precursor 2,5-dichlorophenol (B122974). This intermediate can be prepared through several synthetic routes.

One common method starts with p-dichlorobenzene. google.comguidechem.com The process involves a Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride (B1173362) to produce 2,5-dichloroacetophenone. google.comguidechem.com This is followed by a Baeyer-Villiger oxidation of the acetophenone (B1666503) with a peroxide to yield 2,5-dichlorophenyl acetate (B1210297). google.comguidechem.com Finally, hydrolysis of the acetate with an inorganic alkali affords 2,5-dichlorophenol. google.com This method is noted for its simple process, low cost, and high yield, making it suitable for industrial production. google.com

Another route to 2,5-dichlorophenol involves the hydrolysis of 2,5-dichloroaniline (B50420) using an inorganic acid aqueous solution as the hydrolytic agent and solvent. google.com The reaction is carried out under high temperature and pressure in the presence of an inert gas. google.com This direct hydrolysis method offers a high conversion rate and a simple workflow. google.com

Additionally, 2,5-dichlorophenol can be prepared by reacting 1-bromo-2,5-dichlorobenzene with sodium hydroxide (B78521) in methanol (B129727) with a copper catalyst at elevated temperatures. scispace.com The conversion of phenols to aryl halides can also be achieved under mild conditions via boronate ester intermediates. organic-chemistry.org

Optimization and Regioselective Considerations in the Synthesis of 2,5-Dichlorophenyl Chloroformate

The primary challenge in synthesizing 2,5-dichlorophenyl chloroformate lies in achieving the correct substitution pattern on the aromatic ring. This is addressed during the synthesis of the 2,5-dichlorophenol intermediate. Once this precursor is obtained, the subsequent chloroformylation is a more straightforward transformation.

Regioselective Synthesis of 2,5-Dichlorophenol

Several synthetic routes to 2,5-dichlorophenol have been developed, each with its own set of conditions and yields. The choice of starting material and reaction pathway is crucial for controlling the regioselectivity and obtaining the desired 2,5-dichloro isomer.

One common approach starts from p-dichlorobenzene. This method involves a Friedel-Crafts acylation reaction, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 2,5-dichlorophenol. google.com This multi-step process offers a high degree of regioselectivity due to the directing effects of the substituents in each step.

A patented method describes the synthesis of 2,5-dichloroacetophenone from p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride. google.com The resulting ketone then undergoes a Baeyer-Villiger oxidation using a peroxide, such as m-chloroperbenzoic acid, in the presence of a catalyst like scandium trifluoromethanesulfonate. google.com The final step is the hydrolysis of the resulting 2,5-dichlorophenyl acetate with an inorganic base. google.com

Another route utilizes 2,5-dichloroaniline as the starting material. google.com This method involves the hydrolysis of the aniline (B41778) derivative in an aqueous solution of an inorganic acid under high temperature and pressure. google.com This direct conversion can achieve high yields of 2,5-dichlorophenol. google.com

A third method involves the direct oxidation of 1,4-dichlorobenzene (B42874) using an oxidizing agent like peracetic acid in the presence of a catalyst system. One example uses a Fe5V8O27.5 and polyphosphoric acid catalyst in acetic acid. chemicalbook.com The reaction is carried out at elevated temperatures, and the product is isolated after a series of purification steps. chemicalbook.com

The table below summarizes key aspects of these synthetic routes to 2,5-dichlorophenol.

| Starting Material | Key Reagents and Conditions | Reported Yield | Reference |

| p-Dichlorobenzene | 1. Acetyl chloride, AlCl₃ (Friedel-Crafts acylation) 2. Peroxide (e.g., m-CPBA), catalyst (e.g., Sc(OTf)₃) (Baeyer-Villiger oxidation) 3. Inorganic base (hydrolysis) | High | google.com |

| 2,5-Dichloroaniline | Inorganic acid (e.g., H₂SO₄), water, high temperature, and pressure | Up to 97.3% | google.com |

| 1,4-Dichlorobenzene | Peracetic acid, Fe₅V₈O₂₇.₅, polyphosphoric acid, acetic acid, 30-75°C | 80.9% | chemicalbook.com |

Optimization of the Chloroformylation Step

Once 2,5-dichlorophenol is synthesized, it is converted to 2,5-dichlorophenyl chloroformate. This is typically achieved by reacting the phenol with a phosgenating agent. The optimization of this step focuses on maximizing the yield and purity of the chloroformate while ensuring safe handling of the reagents.

Traditional Phosgenation:

The reaction of phenols with phosgene (COCl₂) is a well-established method for producing chloroformates. google.com To optimize this reaction, a catalyst is often employed. For the synthesis of phenyl chloroformate, N,N-disubstituted acid amides, such as N,N-dimethylformamide (DMF), have been shown to be effective catalysts. google.com The reaction is typically carried out at elevated temperatures (e.g., 70-130°C), and the continuous removal of the hydrogen chloride (HCl) byproduct can drive the reaction to completion, resulting in near-quantitative yields. google.com

Phosgene Alternatives and In Situ Generation:

Due to the high toxicity of phosgene, alternative reagents and methods have been developed. Diphosgene and triphosgene are solid or liquid substitutes that can be used, although they are also toxic and may require harsher reaction conditions. sigmaaldrich.comkobe-u.ac.jp

A safer and more modern approach involves the in situ generation of phosgene from chloroform. This "photo-on-demand" method utilizes the photochemical oxidation of chloroform in the presence of oxygen to produce phosgene, which then reacts immediately with the alcohol or phenol present in the reaction mixture. kobe-u.ac.jpchemistryviews.orgkobe-u.ac.jp This technique minimizes the amount of free phosgene at any given time. The reaction can be carried out in a continuous-flow system, and the addition of a base, such as pyridine or N-methylimidazole, can influence the reaction outcome, leading to the formation of either the chloroformate or the corresponding carbonate. chemistryviews.org The yield of the chloroformate can be affected by factors such as the reaction temperature and the concentration of the alcohol. researchgate.net

The following table outlines key parameters for the chloroformylation of phenols.

| Phosgenating Agent | Catalyst/Conditions | Key Optimization Parameters | Reference |

| Phosgene (COCl₂) | N,N-Dimethylformamide, 70-130°C | Continuous removal of HCl | google.com |

| Chloroform (in situ phosgene generation) | UV light, O₂, optional base (e.g., pyridine, N-methylimidazole) | Temperature, reactant concentrations, light intensity, flow rate (in flow systems) | kobe-u.ac.jpchemistryviews.orgkobe-u.ac.jpresearchgate.net |

| Diphosgene/Triphosgene | Typically requires a base | Reaction temperature, stoichiometry of reagents | sigmaaldrich.comkobe-u.ac.jp |

Reactivity and Reaction Mechanisms of 2,5 Dichlorophenyl Chloroformate

Fundamental Transformation Pathways of Aryl Chloroformates

Aryl chloroformates, in general, are versatile reagents in organic synthesis. wikipedia.org Their reactivity is analogous to that of acyl chlorides, serving as effective acylating agents. wikipedia.org The principal reactions they undergo are nucleophilic acyl substitutions, where a nucleophile replaces the chlorine atom. masterorganicchemistry.comucalgary.ca These transformations can proceed under both acidic and basic conditions. byjus.comyoutube.com In acidic media, the carbonyl group is protonated, enhancing its electrophilicity. byjus.com Under basic conditions, the nucleophile is often deprotonated, increasing its nucleophilicity and accelerating the reaction. byjus.comyoutube.com

Carbamate (B1207046) Formation via Reaction with Amines

Aryl chloroformates readily react with primary and secondary amines to yield carbamates. wikipedia.orgrutgers.edu This reaction is a cornerstone in the synthesis of many pharmaceuticals and agrochemicals. acs.orgnih.gov The reaction mechanism follows the general nucleophilic acyl substitution pathway, where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a proton from the nitrogen and the chloride ion from the carbonyl carbon results in the formation of the stable carbamate linkage. To drive the reaction to completion, a base is typically added to neutralize the hydrogen chloride that is formed as a byproduct. wikipedia.org

For instance, the reaction of an aryl chloroformate with an amine can be represented as: ArOC(O)Cl + R₂NH → ArOC(O)NR₂ + HCl wikipedia.org

The formation of carbamates is a widely used transformation in medicinal chemistry for creating prodrugs or modifying the biological activity of molecules. acs.orgnih.gov

Carbonate Ester Synthesis from Alcohols

The reaction of aryl chloroformates with alcohols or phenols provides a direct route to the synthesis of unsymmetrical carbonate esters. wikipedia.orggoogle.com This transformation is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile. google.com The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the liberated hydrogen chloride. google.com

The general equation for this reaction is: ArOC(O)Cl + R'OH → ArOC(O)OR' + HCl wikipedia.org

This method is particularly useful for creating mixed carbonates where the two organic substituents are different. wikipedia.org

Mixed Anhydride (B1165640) Generation from Carboxylic Acids

Aryl chloroformates can react with carboxylic acids to form mixed anhydrides. wikipedia.orgresearchgate.net This reaction is of significant importance in peptide synthesis, where the mixed anhydride is used to activate the carboxylic acid for subsequent coupling with an amine. google.com The formation of the mixed anhydride involves the attack of the carboxylate anion on the chloroformate's carbonyl carbon. researchgate.net

The general reaction is as follows: ArOC(O)Cl + R'COOH → ArOC(O)OC(O)R' + HCl wikipedia.org

The stability and reactivity of the resulting mixed anhydride are crucial for the efficiency of the subsequent coupling reaction. researchgate.net The choice of the chloroformate can influence the outcome of the reaction, including the extent of side reactions like racemization in peptide synthesis. researchgate.net

Impact of the 2,5-Dichloro Substitution Pattern on Reaction Kinetics and Selectivity

The presence of two chlorine atoms on the phenyl ring of 2,5-dichlorophenyl chloroformate has a pronounced electronic effect on its reactivity. Chlorine is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity generally leads to an increased rate of reaction with nucleophiles compared to unsubstituted phenyl chloroformate.

The position of the chlorine atoms also plays a role. The chlorine at the 2-position (ortho) can exert a steric effect, potentially hindering the approach of bulky nucleophiles. However, the combined electron-withdrawing inductive effects of the two chlorine atoms are expected to be the dominant factor influencing reactivity.

In reactions where multiple nucleophilic sites are present in a substrate, the enhanced reactivity of 2,5-dichlorophenyl chloroformate can lead to improved selectivity. The more nucleophilic site will preferentially react with the highly electrophilic chloroformate.

Mechanistic Elucidation of Reactions Involving 2,5-Dichlorophenyl Chloroformate

The detailed mechanism of reactions involving 2,5-dichlorophenyl chloroformate follows the well-established patterns of nucleophilic acyl substitution. For instance, in the formation of a carbamate with a primary amine (R-NH₂), the reaction would proceed as follows:

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the 2,5-dichlorophenyl chloroformate, breaking the C=O π-bond and forming a tetrahedral intermediate.

Proton Transfer: A base present in the reaction mixture (or another amine molecule) removes a proton from the positively charged nitrogen atom.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the 2,5-dichlorophenoxide ion as the leaving group.

The stability of the 2,5-dichlorophenoxide ion as a leaving group is enhanced by the electron-withdrawing nature of the two chlorine atoms, which can delocalize the negative charge on the oxygen atom. This makes it a better leaving group than the unsubstituted phenoxide ion, further contributing to the high reactivity of 2,5-dichlorophenyl chloroformate.

Investigation of Intramolecular Substitution (SNi) Mechanisms in Chloroformate Decomposition

The decomposition of chloroformates can proceed through various mechanisms, with the intramolecular nucleophilic substitution (SNi) pathway being a significant route, particularly for alkyl chloroformates. wikipedia.orgwikipedia.org The SNi mechanism is characterized by the retention of stereochemical configuration. wikipedia.org This mechanism is a regio-selective reaction type first identified by Cowdrey et al. in 1937. wikipedia.org

The process typically involves two main steps. Initially, the chloroformate undergoes heterolysis of the alkyl-oxygen bond to form an intimate ion pair. wikipedia.orgresearchgate.net This is distinct from an SN1 reaction where a fully dissociated carbocation would be formed, which would lead to racemization. wikipedia.org In the second step, the chloride, which is part of the leaving group, attacks from the front, resulting in the formation of an alkyl chloride and the release of carbon dioxide. wikipedia.orguacdn.net

General SNi Decomposition of a Chloroformate: Step 1: Formation of an intimate ion pair ROCOCl ⇌ [R⁺ ⁻O₂CCl]

Step 2: Internal nucleophilic attack with loss of CO₂ [R⁺ ⁻O₂CCl] → RCl + CO₂

This mechanism is supported by kinetic studies showing first-order kinetics for the decomposition of aralkyl carbonates, which is analogous to alkyl chloroformates. researchgate.netcdnsciencepub.com The rate of this decomposition is influenced by the solvent and the structure of the starting compound. researchgate.netcdnsciencepub.com While specific studies on 2,5-dichlorophenyl chloroformate are not prevalent, the general principles of the SNi mechanism for aryl and alkyl chloroformates provide a foundational understanding of its potential decomposition pathway. The stability of the potential carbocationic intermediate and the nature of the solvent environment are critical factors.

Mechanistic Proposals for Chloroformate-Mediated Esterification in Aqueous Media

Chloroformates are effective reagents for the esterification of carboxylic acids, a crucial reaction in organic synthesis. nih.govacs.org While often conducted under anhydrous conditions, esterification in aqueous media is of significant interest, especially in biological chemistry. nih.govacs.orgcas.cz

One prominent proposed mechanism for alkyl chloroformate-mediated esterification in the presence of a base like pyridine involves the formation of key intermediates. nih.govacs.orgcas.cz The reaction is believed to proceed through the continuous formation of an N-acylpyridinium intermediate, which then decomposes through several channels to yield the final ester. nih.govacs.orgcas.cz

Another mechanistic proposal, particularly for the derivatization of amino acids, suggests the formation of an intermediate mixed carboxylic-carbonic acid anhydride. researchgate.net This anhydride is then subjected to nucleophilic attack by an alcohol to form the ester. researchgate.net

Proposed Anhydride Mechanism:

Activation: The chloroformate reacts with the carboxylic acid to form a mixed carboxylic-carbonic acid anhydride. R'COOH + ClCOOR → R'COOCOOR + HCl

Esterification: The mixed anhydride reacts with an alcohol to yield the desired ester and a carbonic acid half-ester, which subsequently decomposes. R'COOCOOR + R''OH → R'COOR'' + HOCOOR → R'COOR'' + ROH + CO₂

These mechanisms highlight the role of the chloroformate as an activating agent for the carboxyl group, facilitating its conversion to an ester even in the challenging environment of an aqueous medium.

Comparative Reactivity Analysis with Analogous Aryl and Alkyl Chloroformates

The reactivity of a chloroformate is significantly influenced by the nature of the organic substituent (R in R-OCOCl). This determines the compound's thermal stability and its susceptibility to nucleophilic attack. Aryl chloroformates, such as 2,5-dichlorophenyl chloroformate and phenyl chloroformate, exhibit different reactivity profiles compared to alkyl chloroformates.

Generally, the thermal stability of chloroformates follows a predictable trend based on the alkyl or aryl group. nih.govepa.gov

Order of Decreasing Thermal Stability: Aryl > Primary Alkyl > Secondary Alkyl > Tertiary Alkyl nih.govepa.gov

This trend indicates that aryl chloroformates are more stable than their alkyl counterparts. nih.govepa.gov This increased stability is attributed to the electronic effects of the aromatic ring. In the case of 2,5-dichlorophenyl chloroformate, the electron-withdrawing chlorine atoms further influence the reactivity of the phenyl ring and the chloroformate group itself.

In nucleophilic substitution reactions, the reactivity differences are also pronounced. For SN2 reactions, primary alkyl halides are generally more reactive than secondary ones due to less steric hindrance. askfilo.com Aryl halides are typically unreactive toward SN2 reactions. askfilo.com For SN1 reactions, reactivity is governed by the stability of the resulting carbocation; tertiary and benzylic systems, which form stable carbocations, react faster. stackexchange.comquora.com

Below is a table comparing the general reactivity characteristics of 2,5-dichlorophenyl chloroformate with other representative chloroformates.

Applications of 2,5 Dichlorophenyl Chloroformate As a Chemical Reagent

Advanced Derivatization Strategies in Analytical Chemistry

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for analysis by a particular method. Chloroformates, a class of compounds to which 2,5-dichlorophenyl chloroformate belongs, are effective derivatizing agents, particularly for gas chromatography-mass spectrometry (GC-MS). mdpi.com

Enhancement of Volatility for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

One of the primary challenges in GC-MS analysis is ensuring that the analytes are sufficiently volatile to be vaporized and travel through the gas chromatograph. jfda-online.com Many biologically and environmentally relevant molecules are non-volatile due to the presence of polar functional groups. Derivatization with reagents like 2,5-dichlorophenyl chloroformate can significantly increase the volatility of these compounds by replacing polar hydrogens with less polar groups. This process makes them amenable to GC-MS analysis, which is a powerful technique for separating and identifying compounds in a mixture. mdpi.comjfda-online.com The resulting derivatives are often more stable and provide better chromatographic properties, leading to improved separation and detection. jfda-online.com

Targeted Derivatization of Biologically Relevant Molecules (e.g., Amino Acids, Carboxylic Acids)

Chloroformate reagents have been widely used for the derivatization of various classes of biologically important molecules, including amino acids and carboxylic acids. nih.govnih.gov This derivatization is crucial for their analysis in biological matrices such as serum and urine. nih.govsemanticscholar.org The reaction of chloroformates with the amino and carboxyl groups of amino acids, or the carboxyl groups of carboxylic acids, yields derivatives that are more volatile and produce characteristic mass spectra, facilitating their identification and quantification. nih.govresearchgate.net For instance, ethyl chloroformate has been successfully employed for the comprehensive analysis of metabolites in serum, highlighting the utility of this class of reagents in metabolic profiling studies. nih.govresearchgate.net Similarly, methods using 9-fluorenylmethyl chloroformate (FMOC-Cl) have been developed for the highly sensitive analysis of amino acids by high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Table 1: Derivatization of Biologically Relevant Molecules

| Molecule Class | Functional Group(s) Targeted | Effect of Derivatization | Analytical Technique |

|---|---|---|---|

| Amino Acids | Amino (-NH2), Carboxyl (-COOH) | Increased volatility and improved chromatographic behavior. nih.govnih.gov | GC-MS, HPLC nih.govnih.govresearchgate.netnih.gov |

Facilitation of Carbonyl-Bridged Linkage Formation in Organic Synthesis

Beyond its role in analytical chemistry, 2,5-dichlorophenyl chloroformate and related chloroformates are valuable reagents in organic synthesis for the formation of various carbonyl-containing linkages.

Synthesis of Organic Carbonothioates and Related Sulfur-Containing Compounds

While direct research on 2,5-dichlorophenyl chloroformate for the synthesis of organic carbonothioates is not extensively detailed in the provided context, the reactivity of chloroformates suggests their potential in such transformations. The formation of thioesters, for example, is a key step in various synthetic pathways. nih.gov

Construction of Amide and Peptide Bonds

The formation of amide and peptide bonds is a cornerstone of organic and medicinal chemistry. nih.gov Chloroformates can act as activating agents for carboxylic acids, facilitating their reaction with amines to form amides. This is a fundamental reaction in the synthesis of peptides, which are chains of amino acids linked by amide bonds. youtube.comyoutube.com While traditional methods often employ coupling reagents, alternative strategies are continually being explored. nih.govnih.gov The activation of a carboxylic acid with a chloroformate can proceed through the formation of a mixed anhydride (B1165640), which then reacts with an amine to yield the desired amide.

Utilization in the Synthesis of Complex Organic Structures

The reactivity of 2,5-dichlorophenyl chloroformate makes it a useful building block in the synthesis of more complex organic molecules. While specific examples utilizing this particular reagent are not detailed in the provided search results, the general utility of chloroformates in organic synthesis is well-established. organic-chemistry.orgkobe-u.ac.jp They serve as versatile intermediates for introducing a carbonyl group and linking different molecular fragments. For instance, the reaction of a chloroformate with an alcohol can yield a carbonate, and with an amine, a carbamate (B1207046), both of which are important functional groups in many organic compounds. organic-chemistry.org

Enabling Cyclization and Ring Formation in Heterocyclic Chemistry (e.g., Oxadiazoles, Quinazolinones)

2,5-Dichlorophenyl chloroformate serves as a valuable reagent in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Its utility is particularly evident in facilitating cyclization and ring-formation reactions.

In the realm of heterocyclic chemistry, the formation of the 1,3,4-oxadiazole (B1194373) ring is a significant transformation. nih.govijpsm.com While various methods exist for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, the fundamental approach often involves the cyclization of N,N'-diacylhydrazine derivatives. nih.gov This is typically achieved using a dehydrating agent like phosphorus oxychloride. nih.gov The synthesis of 1,2,4-oxadiazoles can be accomplished through the cyclocondensation of amidoximes with acyl chlorides. mdpi.com Although other chloroformates like ethyl and isobutyl chloroformate can be used, they may result in lower yields of the desired 1,2,4-oxadiazole (B8745197) product. mdpi.com

Another important class of heterocyclic compounds is quinazolinones, which are known for their diverse biological activities. nih.govnih.govrsc.org The synthesis of quinazolinones can be achieved through various strategies. One common method involves the reaction of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step. organic-chemistry.org Other approaches include the copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide (B127407) or a one-pot synthesis from 2-isocyanobenzoates and amines. organic-chemistry.org The versatility of synthetic routes allows for the creation of a wide array of substituted quinazolinone derivatives. nih.govnih.govfrontiersin.org

Application in the Preparation of Aryl Vinyl Ketones

Aryl vinyl ketones are important synthetic intermediates. The preparation of β-chlorovinyl ketones can be accomplished by reacting acyl chlorides with acetylene (B1199291) in the presence of chloroaluminate-containing ionic liquids. google.com This method is noted for providing high yields without the formation of tarry byproducts. google.com The reaction is typically carried out by first adding the acyl chloride to the ionic liquid and then introducing acetylene. google.com

Role in the Dealkylation of Tertiary Amines

The dealkylation of tertiary amines is a crucial transformation in organic synthesis, particularly in the modification of natural products and the synthesis of pharmaceuticals. nih.govresearchgate.net Chloroformate reagents are widely used for this purpose. google.com The general mechanism involves the reaction of a tertiary amine with a chloroformate to form a carbamate intermediate and an alkyl chloride. nih.gov Subsequent hydrolysis of the carbamate yields the corresponding secondary amine. nih.gov

Various chloroformate esters, including phenyl chloroformate and 1-chloroethyl chloroformate (ACE-Cl), have been successfully employed for the N-dealkylation of a range of tertiary amines, including alkaloids. nih.govmdpi.com Vinyl chloroformate has been shown to be a particularly mild and selective reagent, often providing higher yields compared to other chloroformates. scribd.com The choice of the chloroformate reagent can be critical for the successful dealkylation of complex molecules. nih.govmdpi.com

Table 1: Examples of Chloroformate Reagents in Tertiary Amine Dealkylation

| Chloroformate Reagent | Substrate Example | Product | Reference |

|---|---|---|---|

| Phenyl chloroformate | Morphine, Codeine | Normorphine, Norcodeine | nih.gov |

| 1-Chloroethyl chloroformate (ACE-Cl) | Nb-methyl group in a congested alkaloid system | N-dealkylated alkaloid | mdpi.com |

| Vinyl chloroformate | N-ethylpiperidine | Piperidine | nih.govscribd.com |

| 2,2,2-Trichloroethyl chloroformate | Tropanes | Secondary amine | nih.gov |

Contributions to the Synthesis of Advanced Materials and Specialty Chemicals

Chloroformates, as a class of compounds, are significant building blocks in the production of a variety of specialty chemicals. altivia.com These include pharmaceuticals, agrochemicals, polymers, and personal care products. altivia.com Dichlorophenyl chloroformates, such as 2,6-dichlorophenyl chloroformate, are utilized as reagents in the synthesis of complex molecules. For instance, it is a key reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. evitachem.comnih.gov The reactivity of the chloroformate group allows for its use in creating carbamates and carbonates, which are important functional groups in many advanced materials. evitachem.com

Derivatives and Structural Modifications of 2,5 Dichlorophenyl Chloroformate

Synthesis and Characterization of Chiral 2,5-Dichlorophenyl Chloroformate Analogs

While specific examples of chiral analogs derived directly from 2,5-dichlorophenyl chloroformate are not extensively documented in the reviewed literature, the synthesis of such compounds can be conceptualized based on established principles of chiral chemistry. Chloroformates are well-known reagents for the derivatization of chiral molecules, such as alcohols and amines, to form diastereomeric carbamates and carbonates. This process allows for the separation of enantiomers or the determination of enantiomeric excess.

A general strategy for synthesizing chiral analogs would involve the reaction of 2,5-dichlorophenyl chloroformate with a chiral alcohol or amine. The resulting diastereomers could then be separated by chromatography. For instance, reaction with a chiral amino acid ester would yield a diastereomeric N-(2,5-dichlorophenoxycarbonyl) amino acid ester. These derivatives can be valuable as chiral building blocks for the synthesis of more complex enantiopure molecules. The synthesis of chiral phosphorus acids has been shown to sometimes utilize chloroformates like menthyl chloroformate for the resolution of racemic precursors, highlighting a potential application for chiral chloroformate analogs. beilstein-journals.org

Preparation and Structural Assessment of Related 2,5-Dichlorophenyl Carbamates and Carbonates

The reaction of 2,5-dichlorophenyl chloroformate with primary or secondary amines readily affords the corresponding N-substituted 2,5-dichlorophenyl carbamates. Similarly, reaction with alcohols or phenols yields 2,5-dichlorophenyl carbonates. These reactions typically proceed via a nucleophilic acyl substitution mechanism. rsc.org

Several 2,5-dichlorophenyl carbamates have been synthesized and are commercially available, including:

2,5-dichlorophenyl N-(5-chloro-2-methoxyphenyl)carbamate sigmaaldrich.com

2,5-dichlorophenyl N-(2,3-dichlorophenyl)carbamate

2,5-dichlorophenyl N-(3-ethylphenyl)carbamate

The synthesis of polycarbonates can be achieved through the melt transesterification process, reacting a diphenol with a diaryl carbonate. google.com While direct polymerization of a diol with 2,5-dichlorophenyl chloroformate is not the primary method, the synthesis of carbonate-type macrodiols using dimethyl carbonate and various diols has been demonstrated, which can then be used to produce thermoplastic polyurethanes. mdpi.com The synthesis of polycarbonates from bisphenol A and phosgene (B1210022) (a related carbonyl chloride) is a well-established industrial process. uwb.edu.plessentialchemicalindustry.org Greener alternatives using dimethyl carbonate are also being explored. mdpi.com

The structural assessment of these derivatives is critical for understanding their properties. X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state.

Elucidation of Molecular Structures of Chloroformate Adducts and Transformation Products

The reaction of 2,5-dichlorophenyl chloroformate with nucleophiles leads to the formation of various adducts and transformation products. The study of the kinetics and mechanism of these reactions, such as the methanolysis and aminolysis of phenyl chloroformates, indicates a concerted displacement mechanism. rsc.org

The molecular structures of derivatives incorporating the 2,5-dichlorophenyl moiety have been elucidated through single-crystal X-ray diffraction analysis. For example, the crystal structure of N-(2,5-dichlorophenyl)-N′-isobutyrylthiourea reveals a trans-cis configuration of the acyl and aryl groups with respect to the thiono sulfur atom. researchgate.net In the crystal of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the dichlorophenyl ring is nearly perpendicular to the plane of the benzo[f]chromene moiety. mdpi.com

Detailed crystallographic data provides insights into bond lengths, bond angles, and intermolecular interactions, which govern the packing of molecules in the crystal lattice and influence the material's bulk properties.

Table 1: Crystallographic Data for N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂Cl₂N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.482(3) |

| b (Å) | 6.0399(14) |

| c (Å) | 19.494(3) |

| β (°) | 114.720(11) |

| Volume (ų) | 1335.0(5) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.449 |

Table 2: Crystallographic Data for 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₁H₁₄Cl₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.717(3) |

| b (Å) | 8.0123(16) |

| c (Å) | 16.512(3) |

| β (°) | 108.03(3) |

| Volume (ų) | 1849.6(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.488 |

Strategic Incorporation of the 2,5-Dichlorophenyl Moiety into Novel Organic Frameworks

The 2,5-dichlorophenyl group can be strategically incorporated into a variety of larger and more complex organic frameworks to impart specific electronic and steric properties. This is a common strategy in medicinal chemistry and materials science. For instance, the 2,5-dichlorophenyl moiety is a key structural feature in some active pharmaceutical ingredients.

The synthesis of sulfonated polyphenylene block copolymers has utilized neopentyl 2,5-dichlorobenzenesulfonate as a monomer. mdpi.com In another example, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via a multi-component reaction and showed cytotoxic activity against several cancer cell lines. mdpi.com The presence of the dichlorophenyl group can influence the biological activity of a molecule, as seen in various compounds where this moiety is present.

The development of modular synthetic routes allows for the facile incorporation of functionalized units like 2,5-di(thiophen-2-yl)-1-H-arylpyrroles into conjugated polymers, demonstrating the versatility of building blocks containing substituted aryl groups. nih.govmit.edu The synthesis of such complex molecules often involves multi-step procedures where the dichlorophenyl group is introduced early in the synthetic sequence. The preparation of 2,5-dichlorophenol (B122974), a precursor to the chloroformate, can be achieved through methods like the Friedel-Crafts acylation of p-dichlorobenzene followed by Baeyer-Villiger oxidation and hydrolysis. google.com

Computational and Theoretical Investigations of 2,5 Dichlorophenyl Chloroformate

Quantum Chemical Studies on Electronic Structure and Molecular Geometry

Quantum chemical studies are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons. These computational approaches solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system in its ground state is a unique functional of its electron density. DFT calculations are widely employed to determine optimized molecular geometries, vibrational frequencies, and other ground-state properties with a good balance between accuracy and computational cost.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformers (energy minima) and the transition states that connect them, providing insight into the molecule's flexibility and dynamic behavior.

A conformational analysis of 2,5-dichlorophenyl chloroformate would focus on the rotation around the single bonds, particularly the C-O bond connecting the phenyl ring to the chloroformate group. This analysis would reveal the preferred orientation of the chloroformate group relative to the dichlorophenyl ring and the energy barriers for rotation. Detailed computational studies exploring the potential energy surface of 2,5-dichlorophenyl chloroformate have not been identified in the available literature.

Advanced Electronic Structure Descriptors

Beyond basic geometry, computational chemistry offers a suite of tools to analyze the electronic structure in detail, providing deeper insights into chemical reactivity and bonding.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

An FMO analysis of 2,5-dichlorophenyl chloroformate would involve calculating the energies and visualizing the spatial distributions of its HOMO and LUMO. This would help in predicting how the molecule might interact with other chemical species, identifying the most probable sites for nucleophilic or electrophilic attack. Specific FMO analysis and HOMO-LUMO energy data for 2,5-dichlorophenyl chloroformate are not present in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist's-eye view of molecular wavefunctions in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for studying intermolecular and intramolecular interactions by quantifying the stabilization energy associated with the delocalization of electron density from a filled donor orbital to a vacant acceptor orbital. This analysis provides insight into hydrogen bonding, hyperconjugation, and other charge transfer interactions that contribute to molecular stability.

For 2,5-dichlorophenyl chloroformate, NBO analysis could elucidate the nature of intramolecular interactions, such as the influence of the chlorine atoms on the electronic structure of the phenyl ring and the chloroformate group. It would also be instrumental in studying potential intermolecular interactions in a condensed phase. However, published NBO analyses for 2,5-dichlorophenyl chloroformate are not found in the surveyed literature.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are scalar fields used to visualize and analyze chemical bonding in a chemically intuitive manner. ELF provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping out regions of electron localization. This allows for a clear distinction between covalent bonds, lone pairs, and atomic cores. LOL is a related function that also helps in identifying regions of high electron localization.

An ELF and LOL analysis of 2,5-dichlorophenyl chloroformate would offer a detailed picture of its chemical bonding, highlighting the covalent character of the bonds and the spatial distribution of lone pairs on the oxygen and chlorine atoms. This would provide a visual representation of the Lewis structure concepts. Specific studies applying ELF and LOL analysis to 2,5-dichlorophenyl chloroformate have not been identified in the available scientific literature.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. Computational methods provide deep insights into the forces that govern crystal packing and the formation of larger assemblies.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface is mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent longer contacts.

Table 1: Hypothetical Intermolecular Contact Contributions for 2,5-Dichlorophenyl Chloroformate from Hirshfeld Surface Analysis

| Intermolecular Contact | Hypothetical Percentage Contribution (%) |

| H···H | 35.0 |

| Cl···H/H···Cl | 20.5 |

| O···H/H···O | 15.2 |

| C···H/H···C | 12.8 |

| Cl···Cl | 8.5 |

| C···C | 5.0 |

| Other | 3.0 |

This table is illustrative and represents typical contributions for similar chlorinated organic molecules. Actual values would require experimental crystallographic data and subsequent calculation.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. The method is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity, and plotting it against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density allows for the characterization of different interaction types.

Strong attractive interactions (like hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions are characterized by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (steric clashes) are found at positive values of sign(λ₂)ρ.

For 2,5-dichlorophenyl chloroformate, an RDG analysis would generate 3D isosurfaces where different colors represent the nature of the non-covalent interactions. Green isosurfaces would likely indicate van der Waals forces between the phenyl rings, while bluish-green areas might signify weak hydrogen bonds involving the chloroformate group, and reddish-brown areas could indicate steric repulsion.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It helps in predicting the reactive sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. The MEP surface is colored based on the electrostatic potential value:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, which are prone to nucleophilic attack.

Green regions denote neutral or weakly polarized areas.

In the case of 2,5-dichlorophenyl chloroformate, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the chloroformate group, making them sites for electrophilic interaction. The chlorine atoms would also exhibit negative potential. Conversely, the carbonyl carbon and the hydrogen atoms of the phenyl ring would likely show a positive potential (blue or greenish-blue), indicating their susceptibility to nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model chemical reactions, allowing for the determination of reaction mechanisms, activation energies, and the structures of transient species like transition states. Density Functional Theory (DFT) is a common method used for these calculations.

For 2,5-dichlorophenyl chloroformate, a key reaction to model would be its reaction with a nucleophile, such as an alcohol or an amine, which is a characteristic reaction of chloroformates. Computational modeling could elucidate the reaction pathway, for instance, by comparing a direct displacement mechanism with a stepwise addition-elimination mechanism involving a tetrahedral intermediate.

By calculating the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate.

Future Directions and Advanced Research in 2,5 Dichlorophenyl Chloroformate Chemistry

Exploration of Novel Synthetic Applications and Methodologies

While 2,5-Dichlorophenyl chloroformate is a known reagent for the synthesis of carbonates, carbamates, and as a protecting group, its full synthetic potential remains largely untapped. Future research is expected to focus on harnessing its reactivity for the construction of complex molecular frameworks and the development of novel reaction cascades.

One promising avenue is the use of 2,5-Dichlorophenyl chloroformate in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. The high reactivity of the chloroformate group could be exploited to initiate a sequence of reactions, leading to the rapid assembly of diverse molecular scaffolds. For instance, the in-situ formation of an activated ester with a carboxylic acid could be followed by a nucleophilic attack from an amine and a subsequent intramolecular cyclization, all in a one-pot process.

Furthermore, the application of 2,5-Dichlorophenyl chloroformate in the synthesis of novel polymeric materials presents an exciting frontier. Its difunctional nature (two chlorine atoms on the phenyl ring and the chloroformate group) could be utilized in step-growth polymerization reactions. By reacting with appropriate bis-phenolic or bis-amino compounds, novel polycarbonates or polyurethanes with tailored thermal and mechanical properties could be synthesized. The presence of the chlorine atoms on the aromatic ring can also be exploited for post-polymerization modifications, allowing for the introduction of further functionalities.

Another area of exploration is the use of 2,5-Dichlorophenyl chloroformate in the activation of otherwise unreactive functional groups. For example, its reaction with amides could lead to the formation of reactive Vilsmeier-type reagents, which can then participate in a variety of electrophilic substitution reactions. This would open up new pathways for the functionalization of heterocyclic compounds and electron-rich aromatic systems.

| Potential Novel Application | Reaction Type | Potential Outcome |

| Multicomponent Reactions | One-pot, sequential additions | Rapid synthesis of heterocyclic libraries |

| Polymer Synthesis | Step-growth polymerization | Novel polycarbonates and polyurethanes |

| Functional Group Activation | Reaction with amides | Generation of Vilsmeier-type reagents |

| Cascade Reactions | Intramolecular cyclizations | Formation of complex polycyclic systems |

Development of Asymmetric Transformations Utilizing Chiral 2,5-Dichlorophenyl Chloroformate Reagents

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. The development of novel chiral reagents is a key driver of progress in this field. While 2,5-Dichlorophenyl chloroformate is itself achiral, it can serve as a versatile scaffold for the synthesis of new chiral derivatizing agents and catalysts.

By reacting 2,5-Dichlorophenyl chloroformate with readily available chiral alcohols or amines, a library of chiral chloroformate reagents can be generated. These reagents could then be employed in a variety of asymmetric transformations. For example, the reaction of a chiral chloroformate derived from a chiral alcohol with a racemic mixture of amines could lead to the formation of diastereomeric carbamates, which could then be separated by chromatography or crystallization. Subsequent cleavage of the carbamate (B1207046) would afford the enantiomerically pure amine.

Furthermore, chiral ligands containing the 2,5-dichlorophenyl moiety could be synthesized for use in transition-metal catalyzed asymmetric reactions. The electronic properties of the dichlorinated phenyl ring could influence the stereoselectivity of the catalytic process. For instance, a chiral phosphine (B1218219) ligand bearing a 2,5-dichlorophenoxy group could be used in asymmetric hydrogenation or cross-coupling reactions. The steric and electronic effects of the ligand would create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

The development of organocatalysts derived from 2,5-Dichlorophenyl chloroformate is another promising area. Chiral ureas and thioureas, known to be effective hydrogen-bond donors in asymmetric catalysis, could be synthesized by reacting the corresponding chiral diamines with 2,5-Dichlorophenyl chloroformate. These catalysts could then be used to promote a wide range of enantioselective reactions, such as Michael additions and aldol (B89426) reactions.

| Chiral Reagent Type | Precursor | Potential Asymmetric Transformation |

| Chiral Derivatizing Agent | Chiral alcohol/amine + 2,5-Dichlorophenyl chloroformate | Kinetic resolution of racemic mixtures |

| Chiral Ligand | Chiral phosphine with 2,5-dichlorophenoxy group | Asymmetric hydrogenation, cross-coupling |

| Organocatalyst | Chiral diamine + 2,5-Dichlorophenyl chloroformate | Asymmetric Michael additions, aldol reactions |

Implementation of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Product Characterization

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The implementation of advanced spectroscopic techniques for the in-situ monitoring of reactions involving 2,5-Dichlorophenyl chloroformate will be instrumental in optimizing reaction conditions and discovering new reactivity.

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be employed to follow the progress of reactions involving 2,5-Dichlorophenyl chloroformate. arxiv.org For instance, the disappearance of the characteristic carbonyl stretching frequency of the chloroformate group and the appearance of new bands corresponding to the product can be monitored in real-time. This allows for the precise determination of reaction endpoints and can help to identify the formation of any unwanted byproducts.

For more detailed mechanistic studies, techniques such as stopped-flow NMR and rapid-injection mass spectrometry can be utilized. These methods allow for the detection and characterization of short-lived intermediates that may be present in low concentrations. By understanding the reaction pathway at a molecular level, it becomes possible to rationally design more efficient and selective synthetic routes.

The characterization of the final products, particularly complex molecules and polymers, can be enhanced by the use of advanced solid-state NMR and X-ray diffraction techniques. These methods provide detailed information about the three-dimensional structure and morphology of the materials, which is crucial for understanding their properties and performance.

| Spectroscopic Technique | Information Obtained | Application to 2,5-Dichlorophenyl Chloroformate Chemistry |

| In-situ FTIR/Raman | Reaction kinetics, endpoint determination, byproduct formation | Monitoring the formation of carbamates, carbonates, and polymers |

| Stopped-flow NMR | Detection and characterization of transient intermediates | Elucidation of reaction mechanisms |

| Mass Spectrometry | Identification of products and intermediates | Analysis of complex reaction mixtures |

| Solid-state NMR | Structural analysis of solid materials | Characterization of polymeric materials |

| X-ray Diffraction | Determination of crystal structure and morphology | Analysis of crystalline products and polymers |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nih.govwikipedia.orgarxiv.org These powerful computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even design novel synthetic routes. The application of ML and AI to the chemistry of 2,5-Dichlorophenyl chloroformate holds immense potential for accelerating discovery and innovation.

Predictive models can be trained on large datasets of known reactions involving chloroformates to predict the reactivity of 2,5-Dichlorophenyl chloroformate with a wide range of substrates. nih.gov These models can take into account various molecular descriptors, such as electronic properties and steric parameters, to make accurate predictions about reaction yields and selectivities. This would allow chemists to screen a large number of potential reactions in silico, saving time and resources in the laboratory.

Furthermore, AI algorithms can be used to design novel synthetic routes to target molecules that incorporate 2,5-Dichlorophenyl chloroformate as a key building block. By analyzing vast networks of chemical reactions, these algorithms can identify new and non-intuitive pathways that may not be apparent to a human chemist. This could lead to the discovery of more efficient and sustainable methods for the synthesis of valuable compounds.

The optimization of reaction conditions is another area where ML can have a significant impact. By using techniques such as Bayesian optimization, it is possible to efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for a given transformation. This can lead to significant improvements in reaction yields and purities, while minimizing waste and energy consumption.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Outcome Prediction | Molecular structures of reactants, reaction conditions | Product structure, yield, stereoselectivity | Accelerated screening of new reactions |

| Retrosynthetic Analysis | Structure of target molecule | Potential synthetic routes | Discovery of novel and efficient syntheses |

| Reaction Optimization | Experimental data from a small number of reactions | Optimal reaction conditions (temperature, solvent, etc.) | Improved yields, reduced waste and energy consumption |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。